molecular formula C14H15NO4 B2807171 4,6-Diethoxyquinoline-2-carboxylic acid CAS No. 1351802-82-8

4,6-Diethoxyquinoline-2-carboxylic acid

Cat. No.: B2807171
CAS No.: 1351802-82-8
M. Wt: 261.277
InChI Key: WJWNWCGPRWMZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Diethoxyquinoline-2-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has ethoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline core, with ethoxy substituents at the 4 and 6 positions and a carboxylic acid group at the 2 position .


Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition at the carbonyl group, and reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it acidic and capable of forming hydrogen bonds .

Scientific Research Applications

Enantioselective Synthesis

  • The development of efficient dynamic kinetic resolution methods for the synthesis of enantiopure quinoline derivatives highlights the significance of quinolines in synthesizing modulators of nuclear receptors. Such methodologies could be adapted for 4,6-Diethoxyquinoline-2-carboxylic acid to generate enantiopure forms valuable in medicinal chemistry (Forró et al., 2016).

Antimicrobial and Cytotoxicity Studies

  • Research into the cytotoxicity of ethoxyquin salts and their effects on human lymphocytes provides insights into the biological activities of quinoline derivatives. Although not directly related to this compound, these studies emphasize the importance of evaluating the biological activities of quinoline compounds (Blaszczyk & Skolimowski, 2007).

Photochemistry and Photophysics

  • The use of brominated hydroxyquinoline as a photolabile protecting group suggests potential applications in photochemistry for related quinoline compounds. This could indicate a role for this compound in the development of new photolabile protecting groups with applications in biochemistry and materials science (Fedoryak & Dore, 2002).

Coordination Chemistry

  • The structural characterization of dioxovanadium(V) complexes with hydroxyquinoline-2-carboxylic acid derivatives underscores the utility of quinoline carboxylic acids in forming complex structures with metals. Such complexes have potential applications in catalysis, material science, and as models for biological systems (Moriuchi et al., 2007).

Drug Design and Medicinal Applications

  • The synthesis and evaluation of quinoline derivatives for cytotoxic activity against cancer cells showcase the therapeutic potential of the quinoline scaffold in drug discovery. This suggests that derivatives such as this compound could be explored for their medicinal properties (Zhao et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of “4,6-Diethoxyquinoline-2-carboxylic acid”. Quinoline derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

4,6-diethoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNWCGPRWMZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.